2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-3-(4-bromophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c22-16-10-12-17(13-11-16)24-20(25)18-8-4-5-9-19(18)23-21(24)26-14-15-6-2-1-3-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZPZBZSMXUDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-bromobenzyl chloride and a suitable base.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be attached via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The 4-bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom on the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Introduction to 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one
This compound, a compound belonging to the quinazoline family, is notable for its diverse biological activities and potential applications in medicinal chemistry. With the molecular formula and a molecular weight of approximately 423.33 g/mol, this compound features a unique combination of substituents that enhances its reactivity and biological interactions.
Synthetic Route Overview
- Starting Materials : o-amino benzamides and thiols.
- Method : One-pot intermolecular annulation.
- Yield : Up to 98% in optimal conditions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.
- Antimicrobial Properties : Exhibits activity against a range of bacterial strains, making it a candidate for antibiotic development.
- Enzyme Inhibition : Interaction studies reveal its potential as an inhibitor for specific enzymes involved in disease pathways.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-(benzylsulfanyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one | Structure | Antibacterial |
| 2-(4-bromophenyl)-3-phenylquinazolin-4(3H)-one | Structure | Anticancer |
| 2-(benzylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | Structure | Antioxidant |
The presence of the bromine atom in the structure enhances its reactivity compared to similar compounds, contributing to its unique biological activity profile.
Applications in Medicinal Chemistry
The applications of this compound are diverse, particularly in drug discovery and development:
- Drug Development : Its anticancer and antimicrobial properties make it a candidate for new therapeutic agents.
- Biochemical Research : Used in studies exploring enzyme interactions and mechanisms of action related to various diseases.
- Synthetic Chemistry : Serves as a building block for synthesizing more complex quinazoline derivatives with tailored biological activities.
Case Study 1: Anticancer Potential
A study demonstrated that derivatives of quinazolinones, including this compound, exhibited potent cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the compound's effectiveness against resistant strains of bacteria. The findings suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects at Position 2: Thioether Modifications
The nature of the thioether substituent at position 2 significantly impacts biological activity.
Table 1: Carbonic Anhydrase (CA) Inhibition by 2-Substituted Quinazolinones
Key Findings :
- Aliphatic-thio derivatives exhibit superior CA inhibition compared to benzylthio analogs, likely due to reduced steric hindrance and optimized hydrogen bonding .
- Electron-withdrawing groups (e.g., 4-Cl, 4-F) on the benzyl moiety improve CA I inhibition (e.g., compound 5 vs. 7/9/11), suggesting electronic modulation enhances target interaction .
Comparison with Target Compound:
The benzylsulfanyl group in 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one likely reduces CA inhibition compared to aliphatic-thio derivatives but may offer selectivity for other targets.
Substituent Effects at Position 3: Aryl Group Variations
The aryl group at position 3 modulates activity through steric, electronic, and hydrophobic interactions.
Key Findings :
- Halogenated aryl groups (F, Cl, Br) enhance antibacterial activity, with 4-fluorophenyl (compound 9a) and 4-chlorophenyl (9h) derivatives showing zone of inhibition values of 1.1–1.4 cm .
- 3,4-Dichlorobenzylsulfanyl (compound in ) may further increase activity due to greater electron-withdrawing effects compared to monosubstituted benzyl groups .
Comparison with Target Compound:
Functional Group Additions and Modifications
Additional substituents on the quinazolinone core or benzylsulfanyl group can fine-tune activity.
Table 3: Impact of Auxiliary Substituents on Quinazolinones
Biological Activity
2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities. This compound features a unique structure characterized by a benzylthio group and a bromophenyl substituent, which contribute to its potential therapeutic applications. The molecular formula of this compound is .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
- Introduction of the Bromophenyl Group : This is often accomplished via nucleophilic aromatic substitution using 4-bromobenzyl chloride.
- Attachment of the Benzylsulfanyl Group : A thiolation reaction using benzyl mercaptan and a suitable base is employed .
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells, which is crucial for inhibiting tumor growth. It has been tested against various cancer cell lines, demonstrating moderate to high cytotoxicity .
- Kinase Inhibition : Quinazolinones are known to inhibit key kinases involved in cellular signaling pathways that regulate cell growth and differentiation. This compound has been evaluated against a panel of kinases, showing promising binding affinities and inhibitory effects .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinazoline derivatives, including this compound:
- Anti-Proliferative Activity : In a study evaluating various quinazoline derivatives, this compound exhibited significant anti-proliferative effects against multiple cancer cell lines, suggesting its potential as a lead compound for further development .
- Kinase Targeting : Differential Scanning Fluorimetry (DSF) was used to assess the binding affinity of this compound with several kinases. Notably, it showed significant temperature shifts indicating strong interactions with target proteins, which are critical for its anticancer activity .
Table 2: Kinase Interaction Profiles
| Kinase Target | ΔT m (°C) | Activity Level |
|---|---|---|
| Kinase A | 5.0 | Strong Binding |
| Kinase B | 4.5 | Moderate Binding |
| Kinase C | 3.0 | Weak Binding |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may bind to active or allosteric sites on target enzymes, blocking substrate access and altering enzyme conformation.
- Modulation of Signaling Pathways : By inhibiting key kinases, the compound can disrupt aberrant signaling cascades that drive tumorigenesis, making it a candidate for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one?
- The synthesis typically involves multi-step reactions starting from 2-aminobenzoic acid derivatives. For example, 2-methyl-benzoxazin-4-one is first synthesized via cyclization with acetic anhydride, followed by substitution reactions to introduce the benzylsulfanyl and 4-bromophenyl groups. Reaction conditions such as solvent choice (e.g., methanol or ethanol), temperature control (e.g., reflux), and catalysts (e.g., triethylamine) are critical for optimizing intermediate yields .
Q. How is the crystal structure of quinazolinone derivatives validated?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 3-(4-bromophenyl)quinazolin-4(3H)-one (a structural analog) was analyzed using SC-XRD, revealing monoclinic symmetry (space group P21/n) with unit cell parameters a = 16.961 Å, b = 3.953 Å, and c = 17.698 Å. This method provides precise bond lengths, angles, and intermolecular interactions .
Q. What biological activities are associated with quinazolinone derivatives?
- Quinazolinones exhibit antibacterial, antifungal, and anticancer properties. For instance, 2-benzylsulfanyl-3-(4-fluorophenyl)quinazolin-4(3H)-one demonstrated significant activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) in agar diffusion assays. The 4-bromophenyl substituent may enhance lipophilicity, improving membrane penetration .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature modulation : Controlled reflux (80–100°C) minimizes side reactions.
- Catalytic systems : Use of N-heterocyclic carbenes (NHCs) or palladium catalysts for Suzuki-Miyaura coupling to introduce the 4-bromophenyl group .
Q. How should researchers resolve contradictions in reported biological activity data?
- Standardize assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility.
- Purity validation : Employ HPLC (≥95% purity) and mass spectrometry to confirm compound integrity.
- Structural analogs : Compare activity trends; e.g., replacing the 4-bromophenyl group with 4-chlorophenyl may alter bioactivity due to electronegativity differences .
Q. What advanced techniques characterize quinazolinone derivatives?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.48–7.93 ppm) and carbon backbone.
- HRMS : Confirms molecular weight (e.g., m/z 457.9 [M−H]⁻ for a brominated analog) .
- Thermal analysis : DSC/TGA evaluates stability (decomposition >250°C for most quinazolinones) .
Q. How does the benzylsulfanyl group influence electronic properties?
- The sulfur atom in benzylsulfanyl contributes to electron delocalization, reducing the HOMO-LUMO gap. Computational studies (DFT) on analogs show a 0.3 eV decrease in bandgap compared to non-sulfanyl derivatives, enhancing reactivity in charge-transfer interactions .
Methodological Considerations
- Theoretical frameworks : Link synthesis and bioactivity studies to density functional theory (DFT) or molecular docking models to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase) .
- Environmental impact : Assess biodegradation pathways using OECD 301F guidelines to evaluate ecotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
